molecular formula C13H21N3O B12073997 1-((1-(Cyclopropylmethyl)piperidin-4-yl)methyl)-1H-pyrazol-4-ol

1-((1-(Cyclopropylmethyl)piperidin-4-yl)methyl)-1H-pyrazol-4-ol

Cat. No.: B12073997
M. Wt: 235.33 g/mol
InChI Key: WWCXIOOUFHSOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Cyclopropylmethyl)piperidin-4-yl)methyl)-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole core substituted with a hydroxyl group at the 4-position. The pyrazole ring is connected via a methylene bridge to a piperidine moiety, which is further functionalized with a cyclopropylmethyl group at the 1-position of the piperidine ring.

The compound’s synthesis likely involves alkylation or nucleophilic substitution reactions to attach the cyclopropylmethyl group to the piperidine, followed by coupling to the pyrazole ring.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

1-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]pyrazol-4-ol

InChI

InChI=1S/C13H21N3O/c17-13-7-14-16(10-13)9-12-3-5-15(6-4-12)8-11-1-2-11/h7,10-12,17H,1-6,8-9H2

InChI Key

WWCXIOOUFHSOPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(CC2)CN3C=C(C=N3)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of with to form the corresponding . Subsequent cyclization with leads to the formation of the pyrazole ring.

    Industrial Production: While industrial-scale production methods may vary, the synthetic route typically involves efficient and scalable processes to yield the desired compound.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology and Medicine: It may serve as a building block for designing bioactive molecules or as a ligand in drug discovery.

      Industry: Its applications extend to the development of pharmaceuticals, agrochemicals, and materials.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific targets. It could interact with receptors, enzymes, or other biomolecules.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Compound A : Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate (CAS: 1006349-05-8)

    • Key Differences :
      • The piperidine nitrogen is substituted with an ethyl group instead of cyclopropylmethyl.
      • A carboxylate ester (ethyl ester) is present at the 4-position of the piperidine.
      • The pyrazole ring has a methyl group at the 5-position.
    • The absence of a cyclopropane ring could decrease metabolic stability .

    Compound B : {[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine Dihydrochloride (CAS: 2098146-23-5)

    • Key Differences :
      • A methylamine group replaces the hydroxyl group on the pyrazole.
      • The piperidine ring is absent; the cyclopropylmethyl is directly attached to the pyrazole.
    • Implications: The amine group introduces basicity, which could enhance interactions with acidic residues in biological targets (e.g., ion channels or GPCRs).

    Compound C : 2-((1-(2-fluoro-4-((4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol (PDB: 36H)

    • Key Differences :
      • Incorporates a pyrimidine ring and fluorine substituent.
      • The piperidine is part of a larger, more complex scaffold with a fluoro-phenyl group.
    • Implications: The fluorine atom and pyrimidine ring may enhance binding specificity (e.g., kinase inhibition) and metabolic stability.

    Compound D : 1-(2-Methylpropyl)-1H-pyrazol-4-ol (CAS: 78242-23-6)

    • Key Differences :
      • Simplified structure lacking both the piperidine and cyclopropylmethyl groups.
      • A branched isobutyl chain is attached to the pyrazole.
    • Implications :
      • The absence of the piperidine-cyclopropylmethyl system reduces steric complexity, likely diminishing target engagement in multi-domain proteins. However, the isobutyl group may improve passive diffusion .

    Comparative Data Table

    Property Target Compound Compound A Compound B Compound C Compound D
    Molecular Formula C₁₄H₂₁N₃O C₁₄H₂₃N₃O₂ C₁₀H₁₈Cl₂N₃ C₂₃H₃₀FN₇O C₇H₁₂N₂O
    Key Functional Groups Pyrazol-4-ol, cyclopropylmethyl-piperidine Ethyl ester, 5-methylpyrazole Methylamine, cyclopropylmethyl Fluorophenyl, pyrimidine Isobutyl, pyrazol-4-ol
    Theoretical LogP ~1.5 (moderate lipophilicity) ~2.2 (higher lipophilicity) ~0.8 (polar due to amine) ~3.0 (highly lipophilic) ~1.0 (moderate lipophilicity)
    Potential Applications CNS targets, enzyme inhibition Prodrug strategies Ion channel modulation Kinase inhibition Fragment-based screening

    Research Findings and Trends

    • Cyclopropylmethyl vs. Alkyl Substituents : The cyclopropylmethyl group in the target compound likely enhances metabolic stability compared to ethyl or isopropyl groups in analogues (e.g., Compound A), as cyclopropane’s ring strain resists oxidative degradation .
    • Piperidine Role : The piperidine ring in the target compound and Compound C provides conformational flexibility, aiding in target binding. Its absence in Compound B simplifies the structure but may limit interaction depth .
    • Hydroxyl vs. Amine Groups : The pyrazol-4-ol group in the target compound and Compound D offers hydrogen-bonding capability, critical for polar interactions, whereas the amine in Compound B may facilitate stronger ionic interactions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.